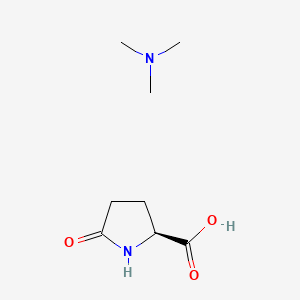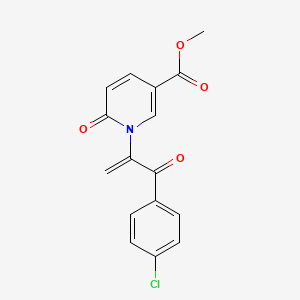
3-Pyridinecarboxylic acid, 1-(1-(4-chlorobenzoyl)ethenyl)-1,6-dihydro-6-oxo-, methyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Pyridinecarboxylic acid, 1-(1-(4-chlorobenzoyl)ethenyl)-1,6-dihydro-6-oxo-, methyl ester is a complex organic compound with a unique structure that includes a pyridine ring, a chlorobenzoyl group, and a methyl ester
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Pyridinecarboxylic acid, 1-(1-(4-chlorobenzoyl)ethenyl)-1,6-dihydro-6-oxo-, methyl ester typically involves multiple steps. One common method includes the following steps:
Formation of the Pyridine Ring: The pyridine ring can be synthesized through a condensation reaction involving suitable precursors.
Introduction of the Chlorobenzoyl Group: The chlorobenzoyl group is introduced via a Friedel-Crafts acylation reaction using 4-chlorobenzoyl chloride and an appropriate catalyst.
Formation of the Ethenyl Group: The ethenyl group is introduced through a Wittig reaction or a similar olefination process.
Esterification: The final step involves the esterification of the carboxylic acid group to form the methyl ester.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of robust catalysts to improve yield and efficiency.
Análisis De Reacciones Químicas
Types of Reactions
3-Pyridinecarboxylic acid, 1-(1-(4-chlorobenzoyl)ethenyl)-1,6-dihydro-6-oxo-, methyl ester can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the carbonyl groups to alcohols.
Substitution: The chlorobenzoyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products
Oxidation: Oxidized derivatives of the compound.
Reduction: Alcohol derivatives.
Substitution: Substituted derivatives with various functional groups replacing the chlorine atom.
Aplicaciones Científicas De Investigación
3-Pyridinecarboxylic acid, 1-(1-(4-chlorobenzoyl)ethenyl)-1,6-dihydro-6-oxo-, methyl ester has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Used in the development of new materials and as a catalyst in certain chemical reactions.
Mecanismo De Acción
The mechanism of action of 3-Pyridinecarboxylic acid, 1-(1-(4-chlorobenzoyl)ethenyl)-1,6-dihydro-6-oxo-, methyl ester involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context.
Comparación Con Compuestos Similares
Similar Compounds
3-Pyridinecarboxylic acid derivatives: Compounds with similar structures but different substituents on the pyridine ring.
Chlorobenzoyl derivatives: Compounds with the chlorobenzoyl group attached to different core structures.
Methyl esters of carboxylic acids: Compounds with similar ester functional groups but different core structures.
Uniqueness
3-Pyridinecarboxylic acid, 1-(1-(4-chlorobenzoyl)ethenyl)-1,6-dihydro-6-oxo-, methyl ester is unique due to its specific combination of functional groups and structural features
Propiedades
Número CAS |
104941-01-7 |
|---|---|
Fórmula molecular |
C16H12ClNO4 |
Peso molecular |
317.72 g/mol |
Nombre IUPAC |
methyl 1-[3-(4-chlorophenyl)-3-oxoprop-1-en-2-yl]-6-oxopyridine-3-carboxylate |
InChI |
InChI=1S/C16H12ClNO4/c1-10(15(20)11-3-6-13(17)7-4-11)18-9-12(16(21)22-2)5-8-14(18)19/h3-9H,1H2,2H3 |
Clave InChI |
QREJWGATSUCBEL-UHFFFAOYSA-N |
SMILES canónico |
COC(=O)C1=CN(C(=O)C=C1)C(=C)C(=O)C2=CC=C(C=C2)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


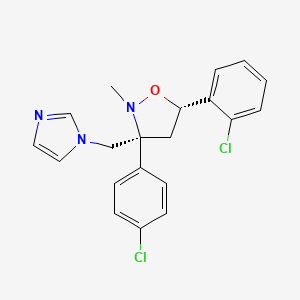
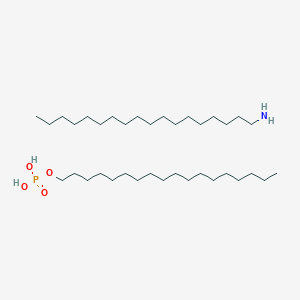
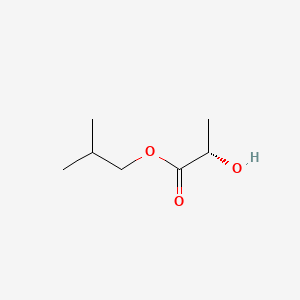

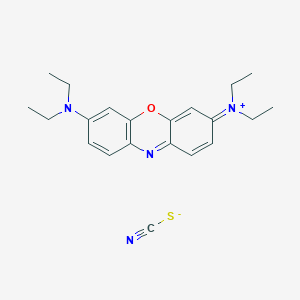
![4-[(2-Chloro-4,6-dinitrophenyl)azo]-N-(3-methoxypropyl)naphthalen-1-amine](/img/structure/B12674458.png)
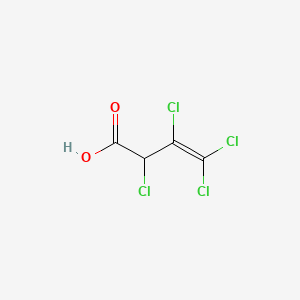
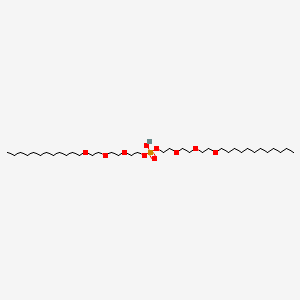
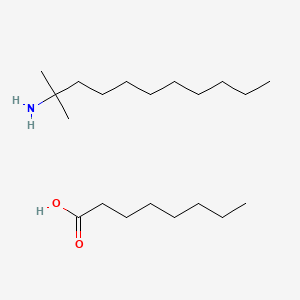
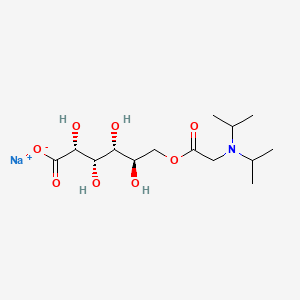
![9-(4-Cycloocten-1-YL)-9-phosphabicyclo[4.2.1]nonane](/img/structure/B12674483.png)

